2-Pyridazin-4-ylmalonaldehyde
Description
2-Pyridazin-4-ylmalonaldehyde is a heterocyclic compound featuring a pyridazine ring (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 2) conjugated with a malonaldehyde moiety. Its reactivity is influenced by the electron-deficient pyridazine ring and the aldehyde groups, which can participate in condensation, cyclization, or nucleophilic addition reactions.
Properties
CAS No. |
125375-22-6 |
|---|---|
Molecular Formula |
C7H6N2O2 |
Molecular Weight |
150.13g/mol |
IUPAC Name |
2-pyridazin-4-ylpropanedial |
InChI |
InChI=1S/C7H6N2O2/c10-4-7(5-11)6-1-2-8-9-3-6/h1-5,7H |
InChI Key |
MTAFVOZRXUDJED-UHFFFAOYSA-N |
SMILES |
C1=CN=NC=C1C(C=O)C=O |
Canonical SMILES |
C1=CN=NC=C1C(C=O)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis based on reactivity, isomerization behavior, and structural motifs:
Table 1: Structural and Reactivity Comparison
Key Observations:
Isomerization Behavior: Pyrazolotriazolopyrimidines (e.g., compounds 7 and 9) isomerize to pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines (6 and 8) under thermal or acidic conditions . This highlights the role of nitrogen positioning in stabilizing tautomers.
Synthetic Utility: The evidence emphasizes the use of hydrazine derivatives (e.g., compound 3) and cyano intermediates (e.g., compound 1) for constructing pyrazolopyrimidines . For this compound, analogous aldehyde groups might enable Schiff base formation or Knoevenagel condensations, but experimental validation is lacking.
Electronic Effects : Pyridazine’s electron-deficient nature could enhance electrophilic substitution at the malonaldehyde moiety compared to pyrazole or pyrimidine derivatives, altering regioselectivity in reactions.
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